molecular formula C22H21N3O6 B11181944 N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11181944
M. Wt: 423.4 g/mol
InChI Key: MTDBWDLMGQTMRH-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Friedel-Crafts acylation of 2,4-dimethoxybenzoyl chloride with pyrimidin-2-amine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide is unique due to its combination of methoxy groups and a pyrimidinyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity .

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2,4-dimethoxybenzoyl)-2,4-dimethoxy-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C22H21N3O6/c1-28-14-6-8-16(18(12-14)30-3)20(26)25(22-23-10-5-11-24-22)21(27)17-9-7-15(29-2)13-19(17)31-4/h5-13H,1-4H3

InChI Key

MTDBWDLMGQTMRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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